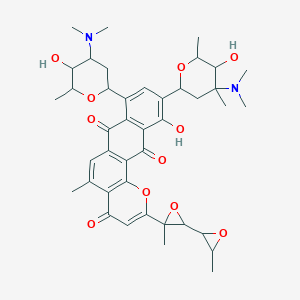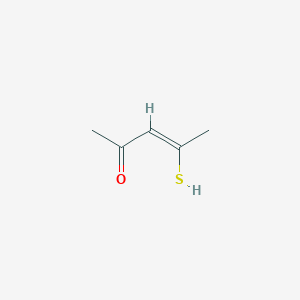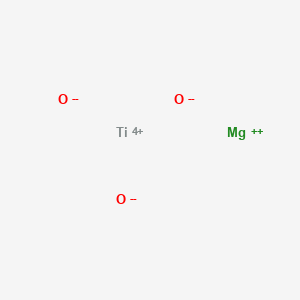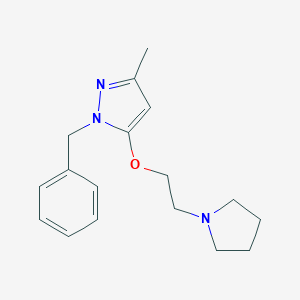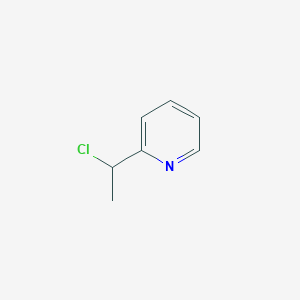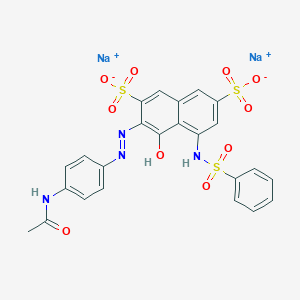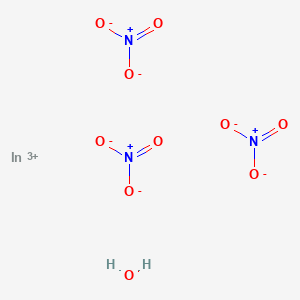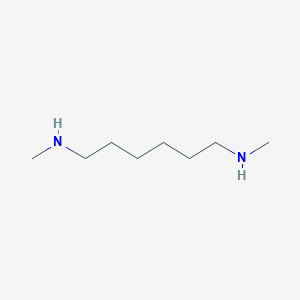
N,N'-Dimethyl-1,6-hexanediamine
Übersicht
Beschreibung
N,N’-Dimethyl-1,6-hexanediamine, also known as 1,6-Bis(methylamino)hexane or N,N’-Dimethyl-1,6-diaminohexane, is an organic compound . It can be used as an organic building block to synthesize hydroxyurethane by reacting with propylene carbonate . It can also be used to synthesize N,N’-dimethyl, N,N’-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), a monomer applicable as both a co-initiator and a reactive diluent for dental resins .
Synthesis Analysis
N,N’-dimethyl,-N,N’-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) was synthesized for the purpose of replacing both triethylene glycol dimethacrylate (TEGDMA) and the non-polymerizable amine which is added as a coinitiator in dental resin mixtures .Molecular Structure Analysis
The molecular formula of N,N’-Dimethyl-1,6-hexanediamine is C8H20N2 . Its molecular weight is 144.26 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
N,N’-Dimethyl-1,6-hexanediamine is a liquid at room temperature . It has a refractive index of 1.447 . Its boiling point is 96 °C at 14 mmHg , and its melting point is between 15-18 °C . The density of N,N’-Dimethyl-1,6-hexanediamine is 0.807 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Application in Gene Transfection
Scientific Field
Biotechnology
Application Summary
This compound is used to synthesize degradable poly(amino alcohol ester) polymers, which have potential applications in gene transfection vectors.
Methods of Application
The diamine undergoes nucleophilic addition with diglycidyl adipate to form the polymer, which is then tested for its ability to deliver genetic material into cells.
Results
The resulting polymers show promise as gene transfection agents, with studies indicating successful delivery and expression of genetic material in target cells.
These applications demonstrate the versatility of N,N’-Dimethyl-1,6-hexanediamine in various scientific fields, from energy technology to health sciences, showcasing its potential to contribute to advancements in research and practical technologies .
Application in Hydroxyurethane Synthesis
Scientific Field
Organic Synthesis
Application Summary
This diamine is used to synthesize hydroxyurethane compounds by reacting with propylene carbonate. These compounds have potential applications in coatings, foams, and adhesives due to their unique properties.
Results
The synthesized hydroxyurethanes exhibit improved adhesion, flexibility, and resistance to chemicals and UV light, making them suitable for various industrial applications .
Application in Nanotechnology
Scientific Field
Nanotechnology
Application Summary
The compound is used in the synthesis of nanomaterials, serving as a linker molecule to create novel nanostructures with specific functionalities.
Methods of Application
N,N’-Dimethyl-1,6-hexanediamine is used to connect nanoparticles or to modify the surface of nanomaterials. The process often requires precise control over reaction conditions to ensure uniformity and desired properties.
Results
The resulting nanostructures demonstrate unique electronic, optical, or catalytic properties, which can be tailored for specific applications in electronics, sensing, or catalysis.
These additional applications highlight the compound’s broad utility in scientific research and industrial processes, contributing to advancements in materials science, organic synthesis, and nanotechnology .
Safety And Hazards
N,N’-Dimethyl-1,6-hexanediamine can cause severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
Eigenschaften
IUPAC Name |
N,N'-dimethylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-9-7-5-3-4-6-8-10-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKQJOKKKZNQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065348 | |
| Record name | N,N'-Dimethylhexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethyl-1,6-hexanediamine | |
CAS RN |
13093-04-4 | |
| Record name | N1,N6-Dimethyl-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediamine, N1,N6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Dimethylhexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dimethylhexane-1,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



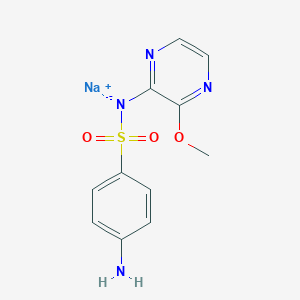
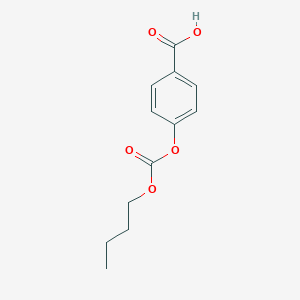

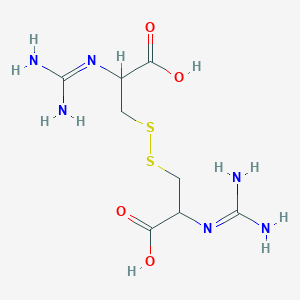
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
